Mavorixafor trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mavorixafor trihydrochloride is an orally bioavailable, selective antagonist of the CXC chemokine receptor 4 (CXCR4). It is primarily developed for the treatment of Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome, melanoma, and other liquid and solid tumors . The compound modulates immune cell trafficking, making it a promising candidate for enhancing the effectiveness of checkpoint inhibitors in cancer therapy .

Análisis De Reacciones Químicas

Mavorixafor trihydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the oxidation state of the compound, which can affect its biological activity.

Substitution Reactions: Common reagents and conditions used in these reactions include nucleophiles and electrophiles under controlled temperatures and pH levels.

Major Products: The primary products formed from these reactions are derivatives of the parent compound, which may exhibit different pharmacological properties

Aplicaciones Científicas De Investigación

Mavorixafor trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the CXCR4 receptor and its role in various biological processes.

Medicine: This compound is being investigated for its potential to enhance the effectiveness of checkpoint inhibitors in cancer therapy and to treat WHIM syndrome

Mecanismo De Acción

Mavorixafor trihydrochloride works by selectively inhibiting the CXCR4 receptor, which is involved in the mobilization and trafficking of white blood cells from the bone marrow . By preventing the activation of CXCR4, the compound increases the number of circulating mature neutrophils and lymphocytes, thereby reducing the symptoms of WHIM syndrome and enhancing immune responses in cancer therapy .

Comparación Con Compuestos Similares

Mavorixafor trihydrochloride is unique due to its selective inhibition of the CXCR4 receptor. Similar compounds include:

Balixafortide: Another CXCR4 antagonist, which is under investigation for its potential in combination therapy for earlier stage cancers.

Plerixafor: A CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.

This compound stands out due to its oral bioavailability and its specific application in treating WHIM syndrome and enhancing cancer immunotherapy .

Propiedades

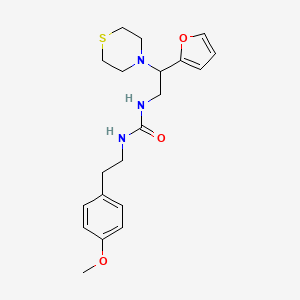

IUPAC Name |

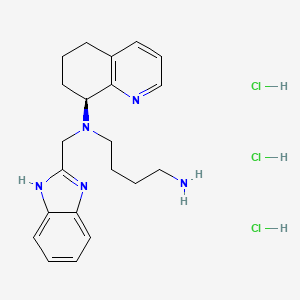

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H/t19-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHQTOSCZZCGHB-VLEZWVESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)

![methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2980485.png)

![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)

![(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2980494.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane](/img/structure/B2980497.png)

![(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide](/img/structure/B2980500.png)

![5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2980501.png)